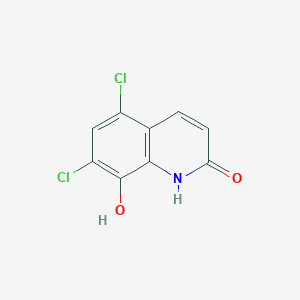![molecular formula C11H16ClN3O2S B3856758 2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride](/img/structure/B3856758.png)
2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride
Vue d'ensemble
Description
2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride, commonly known as ABTC, is a chemical compound that has been widely used in scientific research. It is a white, crystalline powder that is soluble in water and has a molecular weight of 308.81 g/mol. ABTC is a potent inhibitor of several enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase.
Mécanisme D'action
ABTC exerts its inhibitory effects on cholinesterase enzymes by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the activity of cholinergic neurons. ABTC has also been shown to have a direct effect on the activity of ion channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
ABTC has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to enhance memory and learning in animal models, and to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. ABTC has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
ABTC has several advantages as a tool for studying cholinergic neurotransmission. It is a potent and selective inhibitor of cholinesterase enzymes, and has a high degree of specificity for acetylcholinesterase. However, ABTC has some limitations as well. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, ABTC may have off-target effects on other enzymes and ion channels, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on ABTC. One area of interest is the development of more potent and selective inhibitors of cholinesterase enzymes, which may have applications in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the role of ABTC in the regulation of ion channels, which may have implications for the treatment of various neurological and psychiatric disorders. Finally, the development of new methods for the synthesis of ABTC may enable the production of higher-quality and more cost-effective products for use in scientific research.
Applications De Recherche Scientifique
ABTC has been extensively used in scientific research as a tool for studying the mechanisms of various biological processes. It is commonly used as an inhibitor of cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine. ABTC has been shown to be a potent inhibitor of acetylcholinesterase, which is the primary enzyme responsible for the breakdown of acetylcholine in the brain. This makes ABTC a useful tool for studying the role of acetylcholine in various physiological processes, such as memory and learning.
Propriétés
IUPAC Name |
2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S.ClH/c12-10(13)17-7-6-16-11(15)14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,12,13)(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJKTUMLTZDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCCSC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856688.png)
![N-(4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]carbonohydrazonoyl}phenyl)acetamide](/img/structure/B3856690.png)
![2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)
![2-chloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3856703.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3856704.png)


![4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)

![3-[(4-isopropoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3856761.png)



